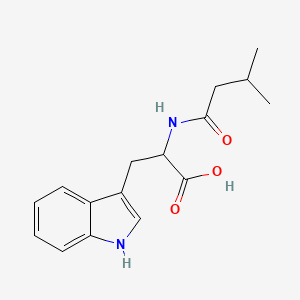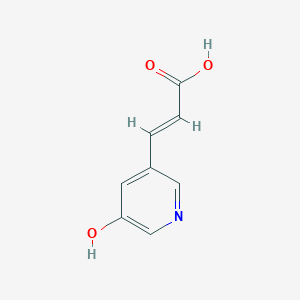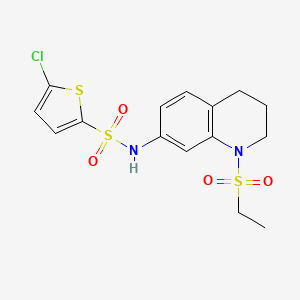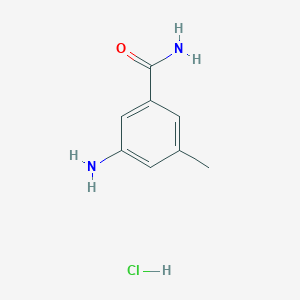
3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid, also known as AMPA, is a compound that belongs to the family of amino acid derivatives. It is a potent agonist of the AMPA receptor, which is a subtype of ionotropic glutamate receptors. AMPA is widely used in scientific research to study the mechanisms of neural signaling and synaptic plasticity.
Wissenschaftliche Forschungsanwendungen
3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid is widely used in scientific research to study the mechanisms of neural signaling and synaptic plasticity. It is used as a tool to activate 3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid receptors and induce changes in synaptic transmission and plasticity. 3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid is also used to study the role of glutamate receptors in various physiological and pathological conditions, such as neurodegenerative diseases, epilepsy, and addiction.
Wirkmechanismus
3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid acts as an agonist of the 3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid receptor, which is a subtype of ionotropic glutamate receptors. When 3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid binds to the receptor, it induces a conformational change that leads to the opening of the ion channel and the influx of cations such as sodium and calcium. This results in the depolarization of the postsynaptic membrane and the generation of an excitatory postsynaptic potential (EPSP).
Biochemical and Physiological Effects:
3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid has been shown to induce changes in synaptic transmission and plasticity in various regions of the brain. It has been implicated in the regulation of learning and memory, as well as in the pathophysiology of various neurological and psychiatric disorders. 3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid has also been shown to have effects on other physiological systems, such as the cardiovascular system and the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid is a potent and selective agonist of the 3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid receptor, which makes it a valuable tool for studying the mechanisms of neural signaling and synaptic plasticity. However, it also has limitations, such as its short half-life and the potential for desensitization of the receptor. These limitations need to be taken into account when designing experiments using 3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid.
Zukünftige Richtungen
There are many future directions for 3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid research. One area of interest is the development of new 3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid receptor modulators that can selectively target different subtypes of the receptor. Another area of interest is the use of 3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid in the treatment of neurological and psychiatric disorders, such as Alzheimer's disease, depression, and schizophrenia. Additionally, 3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid research can contribute to our understanding of the mechanisms of neural plasticity and the development of new therapies for brain injuries and diseases.
Synthesemethoden
3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-indolylacetic acid with (S)-3-methylbutanoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with N,N'-dicyclohexylcarbodiimide and N-hydroxysuccinimide to obtain the final product, 3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid.
Eigenschaften
IUPAC Name |
3-(1H-indol-3-yl)-2-(3-methylbutanoylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-10(2)7-15(19)18-14(16(20)21)8-11-9-17-13-6-4-3-5-12(11)13/h3-6,9-10,14,17H,7-8H2,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQGWIDABKSUST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B2384886.png)
![4'-Bromospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2384888.png)
![3-Methyl-7-[(4-methylphenyl)methyl]-8-[2-(1-piperidinyl)ethylthio]purine-2,6-dione](/img/structure/B2384890.png)


![3-((3,4-dimethylphenyl)sulfonyl)-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2384894.png)


![1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2384900.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,4-dimethylphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetamide](/img/structure/B2384901.png)

![5-Cyclopropyl-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2384903.png)

